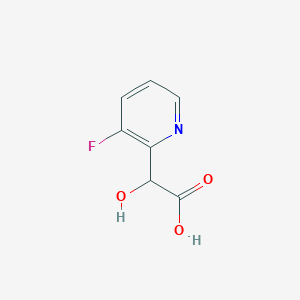

2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid

Description

2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid is a fluorinated pyridine derivative characterized by a hydroxyacetic acid backbone substituted with a 3-fluoro-2-pyridyl group. This compound combines the electronic effects of fluorine with the hydrogen-bonding capacity of the hydroxyl group, making it relevant in medicinal chemistry and agrochemical research. While direct synthesis data for this compound are unavailable in the provided evidence, analogous synthetic routes (e.g., reductive amination, aldehyde condensation, and ion-exchange chromatography from –2) suggest feasible pathways.

Properties

Molecular Formula |

C7H6FNO3 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C7H6FNO3/c8-4-2-1-3-9-5(4)6(10)7(11)12/h1-3,6,10H,(H,11,12) |

InChI Key |

KRBWXLSPYCESMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(C(=O)O)O)F |

Origin of Product |

United States |

Preparation Methods

Starting from 2-Aminopyridine Derivatives

One of the prominent routes involves starting from 2-aminopyridine derivatives, which are functionalized with fluorine at the 3-position. The key steps include:

- Formation of the pyridyl core: Using electrophilic substitution or nucleophilic aromatic substitution to introduce fluorine at the 3-position of pyridine.

- Introduction of the hydroxyacetic acid group: This is achieved through a nucleophilic addition or substitution reaction, often involving chlorinated or activated intermediates.

Use of Ethylene Glycol and Alkali Catalysis

According to a recent patent, a method involves reacting compound (II), likely a pyridine derivative, with ethylene glycol in the presence of alkali (e.g., sodium carbonate or potassium carbonate). The process involves:

- Reaction with ethylene glycol to form a chloro- or oxy-ethyl intermediate.

- Oxidation step to convert the intermediate into the desired hydroxyacetic acid derivative.

This method is advantageous because it simplifies the process, reduces reaction time, and operates at relatively mild temperatures, thus being environmentally friendly and cost-effective.

One-Pot Synthesis Approaches

Recent innovations include one-pot methods that combine multiple steps into a single reaction vessel, significantly reducing purification steps and waste:

- Esterification of glycolic acid with suitable alcohols (e.g., octanol or other alcohols) under catalytic conditions.

- Condensation with pyridine derivatives using acid-binding agents and catalysts such as DABCO or pyridine, under reflux conditions.

- Final oxidation using oxygen or other oxidants to yield the hydroxyacetic acid derivative.

This approach is highlighted in recent patent literature, emphasizing high yield (up to 90%), operational simplicity, and environmental friendliness.

Specific Reaction Schemes and Data

| Step | Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Esterification | Glycolic acid + alcohol | Reflux with acid catalyst | Ester intermediate |

| 2 | Nucleophilic substitution | Pyridine derivative + ethylene glycol | Alkali catalysis | Hydroxyethyl pyridine derivative |

| 3 | Oxidation | Hydroxyethyl derivative + oxidant | Mild temperature | 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid |

Summary of Key Preparation Methods

| Method | Advantages | Limitations | References |

|---|---|---|---|

| Multi-step synthesis from 2-aminopyridine | High specificity, customizable | Longer reaction times | Patent CN110240560A |

| One-pot esterification and oxidation | High yield, eco-friendly | Requires precise control of conditions | Patent CN103172561A |

| Direct fluorination of pyridine derivatives | Efficient fluorination | Requires specialized reagents | Literature review (2025) |

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a keto acid, while substitution of the fluorine atom could yield a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique electronic properties.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Biological Activity

2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid features a pyridine ring substituted with a fluorine atom and a hydroxyl group, which may contribute to its biological activity. Its molecular formula is C₇H₈FNO₃, with a molecular weight of 175.15 g/mol.

The biological activity of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid has been explored in various contexts, particularly its role in modulating enzymatic pathways and receptor interactions. The following mechanisms have been identified:

- Anti-inflammatory Activity : Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective effects, potentially through the modulation of amyloid precursor protein (APP) processing, which is significant in Alzheimer's disease research .

- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against HIV-1 integrase inhibitors. Its structural analogs have demonstrated significant inhibition in low micromolar concentrations .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid in vitro using RAW 264.7 macrophage cells treated with lipopolysaccharide (LPS). Results showed a significant reduction in the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

| Concentration (µM) | Cytokine Production (pg/mL) | Control |

|---|---|---|

| 0 | 500 | Yes |

| 10 | 300 | Yes |

| 50 | 150 | Yes |

The data suggests that higher concentrations correlate with reduced cytokine levels, demonstrating dose-dependent anti-inflammatory activity.

Case Study 2: Neuroprotective Effects

In a neurobiology study, the compound was evaluated for its effects on amyloidogenesis using N2a neuronal cells transfected with human APP. The results indicated that treatment with the compound led to decreased levels of amyloid-beta peptides.

| Treatment Group | Aβ1–40 Levels (nM) | Aβ1–42 Levels (nM) |

|---|---|---|

| Control | 100 | 50 |

| Compound Treatment | 70 | 30 |

This study supports the hypothesis that 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid may modulate amyloid processing and reduce neurotoxic peptide accumulation.

Q & A

Q. What mechanistic insights explain its reactivity in nucleophilic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.